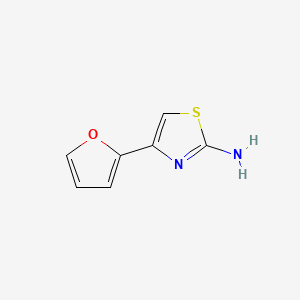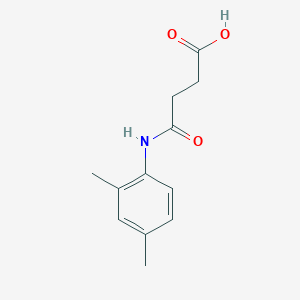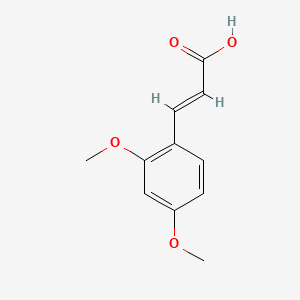
N-(呋喃-2-基甲基)-3,4-二甲氧基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(furan-2-ylmethyl)-3,4-dimethoxyaniline” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “N-(furan-2-ylmethyl)” part indicates that a furan ring is attached to the nitrogen atom of an aniline group through a methylene (-CH2-) linker. The “3,4-dimethoxy” part means that there are two methoxy (-OCH3) groups attached to the aniline ring at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions .科学研究应用
Synthesis of Metal Complexes
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, a compound similar to N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, has been used in the synthesis of metal complexes. The ligand reacts with Cu (II), Co (II), Ni (II), and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .
Spectroscopic Investigations
The aforementioned metal complexes have been characterized through various spectral studies, which revealed that the free ligand existed in keto form .
DFT Calculations
Density Functional Theory (DFT) quantum chemical calculations have been performed on these complexes. The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively .
Cytotoxicity Profiling
The ligand and its metal complexes have been investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines. The data showed that the ligand was more potent than the metal complexes .
Anticancer Agents
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR). The cytotoxic activities of these compounds were evaluated against three EGFR high-expressed cancer cell lines .
EGFR Inhibitors
These compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2, signifying that they are likely to be EGFR inhibitors .
Low Toxicity Against Normal Cells
These compounds showed weak cytotoxic effects on HL7702, a human liver normal cell line, implying that they are likely to have low toxicity against normal cells .
Green and Environmentally Friendly Material
Furan, a component of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, is processed from furfural, an organic compound obtained from biomass feedstock. Thus, furan is a green and environmentally friendly material .
作用机制
安全和危害
未来方向
The efficient synthesis of bio-based amines from bio-based furanic oxygenates has received extensive attention in recent years . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .
属性
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZVBYZSDQDKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355576 |
Source


|
| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |
CAS RN |
436088-80-1 |
Source


|
| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)




![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)


![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)
